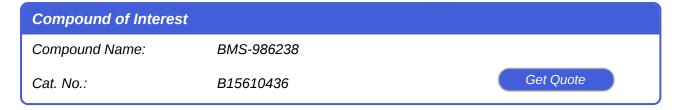


Assessing the Durability of Response to BMS-986238: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of programmed death-ligand 1 (PD-L1) developed by Bristol Myers Squibb.[1][2] It represents a novel approach to cancer immunotherapy, moving beyond monoclonal antibodies to smaller, more versatile molecules. This guide provides a comprehensive overview of **BMS-986238**, its mechanism of action, and a comparative analysis of its potential for durable response against the established class of PD-1/PD-L1 inhibitors.

While clinical data on the durability of response for **BMS-986238** is not yet publicly available due to the early termination of its first-in-human study, this guide leverages preclinical data for **BMS-986238** and extensive clinical data from trials of other PD-1/PD-L1 inhibitors to provide a valuable comparative perspective.[3]

Comparative Analysis of Response Durability

The following table summarizes the preclinical pharmacokinetic profile of **BMS-986238** and the clinical durability of response observed with the broader class of PD-1/PD-L1 inhibitors in various cancer types. This comparison provides a benchmark for the anticipated performance of **BMS-986238**.

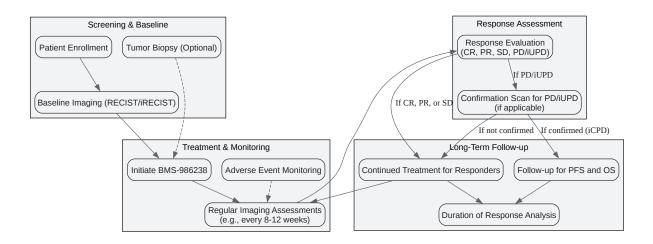


Parameter	BMS-986238 (Preclinical)	PD-1/PD-L1 Inhibitors (Clinical Data from Meta- Analysis)
Half-life	>19 hours (in rats and cynomolgus monkeys)[1]	Varies by specific drug (e.g., Pembrolizumab: ~27 days, Nivolumab: ~25 days)
Administration	Potential for oral administration[1]	Intravenous infusion
Median Duration of Response (DoR)	Not yet determined in clinical trials	10.65 months (95% CI: 7.78– 13.52) across 91 clinical trials
Overall Response Rate (ORR)	Not yet determined in clinical trials	19.56% (95% CI: 15.09–24.03) across 91 clinical trials
Median Time to Response (TTR)	Not yet determined in clinical trials	2.05 months (95% CI: 1.85–2.26) across 91 clinical trials

Signaling Pathway of BMS-986238

BMS-986238 functions by inhibiting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling the immune system to recognize and attack cancer cells.





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To cite this document: BenchChem. [Assessing the Durability of Response to BMS-986238:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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